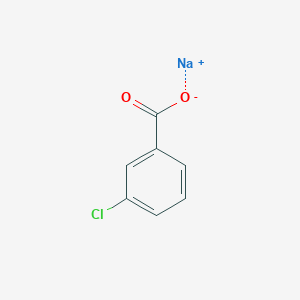

3-氯苯甲酸钠

描述

Sodium 3-chlorobenzoate is a chemical compound that is related to various sodium salts of chlorinated benzoic acids. While the provided papers do not directly discuss sodium 3-chlorobenzoate, they do provide insights into similar compounds such as sodium chlorate (NaClO3) and sodium chlorobenzoates with different positions and numbers of chlorine substituents on the benzene ring . These compounds are used in various applications, including as herbicides, disinfectants, and in the synthesis of other chemicals.

Synthesis Analysis

The synthesis of sodium chlorobenzoates can be inferred from the general practices of synthesizing sodium salts of organic acids. Typically, this involves a neutralization reaction between the acid form of the compound (chlorobenzoic acid) and a sodium base, such as sodium hydroxide or sodium carbonate. The papers provided do not detail the synthesis of sodium 3-chlorobenzoate specifically, but they do mention the use of sodium chlorite as an oxidant in chemical reactions, which could be a part of a synthesis pathway for related compounds .

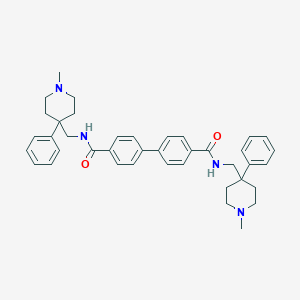

Molecular Structure Analysis

The molecular structure of sodium 3-chlorobenzoate can be deduced to some extent from the structures of related compounds. For example, the crystal structures of sodium 2-amino-3,5-dichlorobenzoate and sodium 3,4-diaminobenzoate have been determined by X-ray diffraction, showing how sodium ions coordinate with the carboxylate group of the benzoate anion . These structures provide a basis for understanding how the sodium ion might interact with the chlorobenzoate anion in sodium 3-chlorobenzoate.

Chemical Reactions Analysis

Sodium chlorobenzoates may participate in various chemical reactions, particularly as intermediates in organic synthesis. The papers discuss the use of sodium chlorite in oxidation reactions, which suggests that sodium chlorobenzoates could potentially be involved in redox processes or serve as substrates for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 3-chlorobenzoate can be inferred from studies on similar compounds. For instance, the volumetric properties of sodium chlorobenzoates in different solvent mixtures have been investigated, providing insight into solute-solvent interactions and the effects of substituents and solvents on the behavior of these compounds in solution . Additionally, the stability and solubility of sodium chlorite are discussed, which may have parallels to the stability and solubility characteristics of sodium 3-chlorobenzoate .

科学研究应用

1. 环境和健康影响研究

作为 3-氯苯甲酸钠的相对化合物,高氯酸钠的环境和健康影响已得到广泛研究。它被用作非选择性除草剂和水消毒中的主要副产品。研究表明,高氯酸钠会产生活性氧并诱导人类红细胞的氧化损伤,表明暴露后存在潜在的健康风险 (Ali、Ahmad 和 Mahmood,2016)。另一项研究报告称,高氯酸钠在大鼠肠道中以剂量依赖性方式引起显着的 DNA 损伤,突出了其遗传毒性 (Ali、Ansari、Arif 和 Mahmood,2017).

2. 分析和化学性质

研究重点关注氯苯甲酸钠的分析和化学性质,包括 3-氯苯甲酸钠。研究包括测量不同溶剂中的密度和摩尔体积,深入了解其溶解性和与其他化合物的相互作用 (李、胡和林,1999)。另一项研究考察了氯苯甲酸钠在二甲基甲酰胺-水混合物中的体积性质,有助于更好地了解其在混合溶剂体系中的行为 (舒,1999).

3. 材料科学应用

在材料科学领域,氯苯甲酸钠因其作为结晶促进剂的潜力而受到研究。一项研究表明,/b o/-氯苯甲酸钠 (SOCB) 显着影响某些聚合物的结晶速率,表明其在材料加工和制造中的用途 (Legras、Bailly、Daumerie、Dekoninck、Mercier、Zichy 和 Nield,1984).

4. 光降解研究

对氯苯甲酸(包括钠盐)的光分解的研究表明,紫外线照射会导致氯被羟基和氢取代,形成羟基苯甲酸和苯甲酸。这表明在环境修复和有机化学中具有潜在应用 (Crosby 和 Leitis,1969).

安全和危害

Sodium 3-chlorobenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

sodium;3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXXBRYIMMSRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635393 | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-chlorobenzoate | |

CAS RN |

17264-88-9 | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)